molecular formula C21H22ClN5O2 B10995774 4-(4-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide

4-(4-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide

Cat. No.: B10995774
M. Wt: 411.9 g/mol
InChI Key: ATXJYRLDRPAQKV-UHFFFAOYSA-N
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Description

  • This compound is a synthetic molecule with the following chemical formula:

    C20H19ClN4O2\text{C}_{20}\text{H}_{19}\text{ClN}_4\text{O}_2C20​H19​ClN4​O2​

    .
  • It contains a piperazine ring, an indole moiety, and a carboxamide group.
  • The chlorophenyl substituent enhances its pharmacological properties.
  • Researchers have explored its potential in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves coupling an indole-5-carboxylic acid derivative with 4-(4-chlorophenyl)piperazine under appropriate conditions.

      Reaction Conditions: The reaction typically occurs in a solvent (e.g., DMF or DMSO) with a coupling agent (e.g., EDC or HATU).

      Industrial Production: Industrial-scale synthesis may involve optimization for yield and scalability.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Reagents like DCC, DMAP, and base are used for amide formation.

      Major Products: The desired product is the carboxamide, but side products may form.

  • Scientific Research Applications

      Medicine: Investigated as a potential drug candidate due to its unique structure.

      Chemistry: Used in studies related to amide bond formation and heterocyclic chemistry.

      Biology: May interact with cellular targets due to its indole and piperazine moieties.

      Industry: Limited applications, but its synthesis and reactivity contribute to chemical knowledge.

  • Mechanism of Action

      Targets: The compound likely interacts with receptors or enzymes due to its structural features.

      Pathways: Further research is needed to elucidate specific pathways.

  • Comparison with Similar Compounds

      Similar Compounds: Other piperazine-based amides or indole derivatives.

      Uniqueness: Its combination of indole, piperazine, and chlorophenyl groups sets it apart.

    Remember that this compound’s detailed biological effects and clinical applications require further investigation

    Properties

    Molecular Formula

    C21H22ClN5O2

    Molecular Weight

    411.9 g/mol

    IUPAC Name

    4-(4-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide

    InChI

    InChI=1S/C21H22ClN5O2/c22-16-1-4-18(5-2-16)26-9-11-27(12-10-26)21(29)24-14-20(28)25-17-3-6-19-15(13-17)7-8-23-19/h1-8,13,23H,9-12,14H2,(H,24,29)(H,25,28)

    InChI Key

    ATXJYRLDRPAQKV-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=CC4=C(C=C3)NC=C4

    Origin of Product

    United States

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